4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one is a versatile small molecule scaffold with a molecular weight of 196.29 g/mol . It is known for its unique structure, which includes a decahydro-1H-1,5-benzodiazepin-2-one core with two methyl groups at the 4,4 positions . This compound is used in various research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-thione
Uniqueness
4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific decahydro structure, which provides stability and reactivity not found in its tetrahydro or thione analogs . This uniqueness makes it particularly valuable in applications requiring robust chemical properties.
Properties
CAS No. |
135841-31-5 |
---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.